N10-(Trifluoroacetyl)pteroic acid
Overview
Description
N10-(Trifluoroacetyl)pteroic acid (N10-TFA) is an organofluorine compound that has been used in a variety of scientific research applications. It has been found to be a useful reagent in the synthesis of a variety of organic compounds, and it has been used in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis of Folate Conjugates : N10-trifluoroacetylpteroic acid is utilized for the rapid and improved synthesis of pteroyl-L-glutamyl-L-glutamyl-L-glutamic acid, contributing to advancements in folate chemistry (Drey & Priestley, 1977).
Folylpolyglutamate Synthetase Inhibition : It is used to synthesize the folylpolyglutamate synthetase inhibitor N10-pteroyl-L-ornithine and its derivatives. This application is crucial in the study of enzymes that play a role in folate metabolism (Rosowsky, Bader, & Forsch, 1989).
Production of Carbonyl-Differentiated Derivatives : As a reagent, N10-(trifluoroacetyl)pyrofolic acid aids in producing carbonyl-differentiated derivatives of folic acid, which has implications in the detailed study of folic acid's structure and function (Luo et al., 1997).
Inhibition of Thymidylate Synthase : N10-(2,2,2-trifluoroethyl)-5, 8-dideazafolic acid, a related compound, serves as a quinazoline antifolate that inhibits thymidylate synthase and cell growth in L1210 cells. This application is significant in cancer research and chemotherapy (Jones et al., 1989).
Trifluoroacetylation of Amino Acid- and Dipeptide Esters : N-Trifluoroacetyl-Polyamid 66, a related compound, is used for the trifluoroacetylation of these esters, facilitating their identification and separation by gas chromatography. This is particularly useful in analytical chemistry for identifying and analyzing amino acids and peptides (Tesch & Schulz, 1981).
Metabolic Studies : The compound synthesized in studies is confirmed to have biological identity with natural conjugates and is used in metabolic studies, underscoring its importance in understanding folate metabolism (Godwin et al., 1972).
Inhibitors of Antifolate Thymidylate Synthase : The synthesized α-linked dipeptide analogues of N10-(Trifluoroacetyl)pteroic acid were tested as inhibitors of this enzyme, showing its potential in therapeutic applications, particularly in cancer treatment (Bavetsias et al., 1996).
Mechanism of Action
Target of Action
N10-(Trifluoroacetyl)pteroic acid, also known as 4-(N-((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)-2,2,2-trifluoroacetamido)benzoic acid, is a derivative of Pteroic acid . It is used as a reagent to synthesize target ligands, like Folic acid , that have the ability to deliver chemotherapeutic agents specifically to cancer cells .
Mode of Action
It is known that it is a structural component of folic acid . It can be used as a precursor to synthesize folic acid derivatives , which are known to interact with cancer cells.
Biochemical Pathways
As a derivative of pteroic acid and a structural component of folic acid , it is likely involved in the folate metabolic pathway, which plays a crucial role in cell division and growth.
Result of Action
It is known to be used as a reagent to synthesize target ligands that have the ability to deliver chemotherapeutic agents specifically to cancer cells .
Safety and Hazards
Future Directions
N10-(Trifluoroacetyl)pteroic acid is a derivative of Pteroic acid, both of which are used as reagents to synthesize target ligands, like Folic acid, that have the ability to deliver chemotherapeutic agents specifically to cancer cells . This suggests potential future directions in the field of targeted cancer therapy.
Properties
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIHDXKYQLIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403885 | |
Record name | N10-(Trifluoroacetyl)pteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37793-53-6 | |
Record name | N10-(Trifluoroacetyl)pteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-10-(trifluoroacetyl)pteroic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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